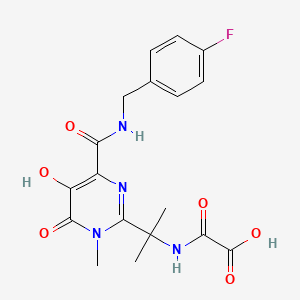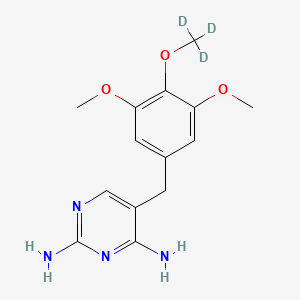![molecular formula C₂₄H₂₈N₄O₄S·2HCl B1145652 3'-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-Biphenyl]-3-carbox CAS No. 1796563-52-4](/img/new.no-structure.jpg)
3'-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-Biphenyl]-3-carbox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carbox is a complex organic compound characterized by its biphenyl structure with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carbox typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Functional Groups: The aminoethyl and sulfonyl groups are introduced through nucleophilic substitution reactions. The aminoethyl group can be added via a reaction with ethylenediamine, while the sulfonyl group is typically introduced using sulfonyl chloride.
Methoxylation and Dimethylation: The methoxy group is introduced through methylation of a hydroxyl group using methyl iodide, and the dimethylamino group is added via reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl and methoxy groups, leading to the formation of corresponding oxides and aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
The major products of these reactions depend on the specific functional groups targeted. For example, oxidation of the aminoethyl group can yield aldehydes, while reduction of the sulfonyl group can produce sulfides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s aminoethyl and sulfonyl groups are of interest for their potential interactions with biological molecules. These interactions can be explored for developing new drugs or biochemical probes.
Medicine
Medically, the compound’s structure suggests potential applications in drug design, particularly for targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a candidate for developing new therapeutic agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stable biphenyl core and reactive functional groups.
Mecanismo De Acción
The mechanism by which 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carbox exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4’-Methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carbox: Lacks the aminoethyl and sulfonyl groups, making it less reactive.
3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-[1,1’-Biphenyl]-3-carbox: Similar structure but without the methoxy group, affecting its solubility and reactivity.
3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-[1,1’-Biphenyl]-3-carbox: Lacks the N,N-dimethyl group, which can influence its interaction with biological targets.
Uniqueness
The unique combination of functional groups in 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carbox provides a balance of reactivity and stability, making it particularly useful in both synthetic and biological applications. Its ability to undergo a wide range of chemical reactions while maintaining structural integrity sets it apart from similar compounds.
Propiedades
Número CAS |
1796563-52-4 |
|---|---|
Fórmula molecular |
C₂₄H₂₈N₄O₄S·2HCl |
Peso molecular |
468.577292 |
Sinónimos |
3’-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4’-methoxy-N,N-dimethyl-[1,1’-biphenyl]-3-carboxamide Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
![[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester](/img/structure/B1145577.png)


![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)





